molecular formula C26H28N4O4 B2404376 1-(3-cyano-6,7-dimethoxyquinolin-4-yl)-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide CAS No. 1226428-83-6

1-(3-cyano-6,7-dimethoxyquinolin-4-yl)-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide

Cat. No.: B2404376
CAS No.: 1226428-83-6
M. Wt: 460.534
InChI Key: AHLSOLLJGOCDLR-UHFFFAOYSA-N
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Description

This compound is a quinoline-based piperidinecarboxamide derivative characterized by a 3-cyano group, 6,7-dimethoxyquinoline core, and a 4-methoxyphenylmethyl substituent on the piperidine nitrogen. The electron-withdrawing cyano group and methoxy substituents may enhance binding affinity and metabolic stability compared to simpler analogs.

Properties

IUPAC Name

1-(3-cyano-6,7-dimethoxyquinolin-4-yl)-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O4/c1-32-20-6-4-17(5-7-20)15-29-26(31)18-8-10-30(11-9-18)25-19(14-27)16-28-22-13-24(34-3)23(33-2)12-21(22)25/h4-7,12-13,16,18H,8-11,15H2,1-3H3,(H,29,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHLSOLLJGOCDLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)C3=C(C=NC4=CC(=C(C=C43)OC)OC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-cyano-6,7-dimethoxyquinolin-4-yl)-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Thiazolopyridine Core: This can be achieved through a cyclization reaction involving a pyridine derivative and a thioamide under acidic conditions.

    Introduction of the Diazepane Ring: The diazepane ring can be introduced via a nucleophilic substitution reaction, where a suitable diazepane precursor reacts with the thiazolopyridine intermediate.

    Attachment of the Dimethoxyphenyl Sulfonyl Group: This step involves the sulfonylation of the diazepane-thiazolopyridine intermediate using a sulfonyl chloride derivative of 3,4-dimethoxyphenyl under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-cyano-6,7-dimethoxyquinolin-4-yl)-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, which may reduce the sulfonyl group to a thiol.

    Substitution: Nucleophilic substitution reactions can occur at the diazepane ring or the thiazolopyridine core, depending on the reaction conditions and the nucleophiles used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles such as amines, thiols, and halides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

Pharmacological Properties

  • Anticancer Activity
    • Quinoline derivatives have been extensively studied for their anticancer properties. The compound has shown promise in inhibiting the proliferation of various cancer cell lines. In vitro studies suggest that it may exert its effects through multiple mechanisms, including the modulation of key signaling pathways involved in cancer cell survival and proliferation .
    • For example, a related study highlighted the effectiveness of quinoline derivatives in targeting sirtuins, which are implicated in cancer progression. The inhibition of these proteins may contribute to the anticancer activity observed with this compound .
  • Anti-inflammatory Effects
    • Quinoline derivatives are also recognized for their anti-inflammatory properties. Research indicates that compounds similar to 1-(3-cyano-6,7-dimethoxyquinolin-4-yl)-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide can inhibit nitric oxide production in inflammatory models, suggesting a potential role in treating inflammatory diseases .
    • The mechanism often involves the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX) pathways, which are critical in mediating inflammatory responses .
  • Neuroprotective Effects
    • There is emerging evidence suggesting that quinoline derivatives may possess neuroprotective properties. These compounds have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's. By inhibiting AChE, these compounds could potentially enhance cholinergic transmission and offer therapeutic benefits in cognitive disorders .

Case Studies

  • In Vitro Studies on Cancer Cell Lines
    • A series of experiments conducted on various cancer cell lines demonstrated that compounds structurally related to this compound exhibited significant anti-proliferative effects. Notably, these studies utilized cell lines such as MDA-MB-468 (breast cancer) and A498 (renal cancer), with results indicating dose-dependent inhibition of cell growth .
  • Anti-inflammatory Assays
    • In a controlled laboratory setting, the anti-inflammatory effects of similar quinoline derivatives were assessed using RAW 264.7 macrophage cells stimulated with lipopolysaccharide (LPS). The results indicated that these compounds significantly reduced nitric oxide production compared to controls, affirming their potential as anti-inflammatory agents .

Summary Table of Applications

Application AreaMechanism/ActionRelevant Studies
Anticancer ActivityInhibition of sirtuins and other proliferative pathwaysIn vitro studies on MDA-MB-468 and A498 cell lines
Anti-inflammatory EffectsInhibition of iNOS and COX pathwaysAssays on RAW 264.7 cells stimulated with LPS
Neuroprotective EffectsInhibition of acetylcholinesteraseStudies on cognitive enhancement potential

Mechanism of Action

The mechanism of action of 1-(3-cyano-6,7-dimethoxyquinolin-4-yl)-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, it may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Physicochemical and Pharmacokinetic Properties
Compound Core Structure Key Substituents Yield (%) Melting Point (°C)
Target Compound Quinoline 3-cyano, 6,7-dimethoxy, 4-methoxyphenyl N/A N/A
Compound 39 Quinoline-dihydropyridazine 7-(3-(4-methylpiperidin-1-yl)propoxy) 51.4 220.6–222.1
Compound 4f Chromene 7-methoxy, 4-oxo 46 Not reported
1-Benzyl-4-phenylamino-4-piperidinecarboxamide Piperidine Benzyl, phenylamino N/A Not reported

Key Observations :

  • Substituent Effects: The 3-cyano group in the target compound may enhance electrophilicity and binding to cysteine residues in enzymes, whereas alkoxy groups (e.g., 6,7-dimethoxy) improve membrane permeability .
  • Synthetic Challenges: Lower yields in analogs like Compound 4f (46%) suggest that chromene-piperidine couplings are less efficient than quinoline-based syntheses.

Biological Activity

1-(3-Cyano-6,7-dimethoxyquinolin-4-yl)-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound based on available literature, emphasizing its mechanisms of action, efficacy against various diseases, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound belongs to a class of piperidine carboxamides, characterized by the presence of a quinoline moiety. Its molecular formula is C25H26N4O3C_{25}H_{26}N_{4}O_{3} with a molecular weight of approximately 430.50 g/mol.

PropertyValue
Molecular FormulaC25H26N4O3
Molecular Weight430.50 g/mol
CAS Number1226445-39-1

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets such as enzymes and receptors. Studies suggest that it may inhibit certain kinase activities, which are crucial in pathways related to cancer proliferation and inflammation. For instance, similar compounds have been shown to inhibit anaplastic lymphoma kinase (ALK), with reported IC50 values indicating potent activity .

Anticancer Properties

Research indicates that derivatives of quinoline, including this compound, exhibit significant anticancer properties. In vitro studies have demonstrated that these compounds can inhibit the growth of various cancer cell lines. For example, one study reported that quinoline derivatives displayed anti-proliferative effects against several cancer types, with mechanisms involving apoptosis and cell cycle arrest .

Antimicrobial Activity

Quinoline derivatives are also recognized for their antimicrobial properties. Preliminary evaluations have shown that compounds similar to this compound possess moderate to high activity against various bacterial strains and fungi, suggesting potential applications in treating infectious diseases .

Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory activity. Research has indicated that related quinoline derivatives can inhibit nitric oxide production in macrophages, which is a critical mediator in inflammatory responses. This inhibition is often linked to the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of quinoline derivatives. Variations in substituents on the piperidine ring or the quinoline core can significantly affect potency and selectivity. For instance, modifications at the 4-position of the piperidine ring have been shown to enhance binding affinity for target proteins while reducing off-target effects.

Case Studies

  • Anticancer Efficacy Study : A study evaluating a series of quinoline derivatives demonstrated that modifications led to enhanced cytotoxicity against breast cancer cell lines, with some compounds achieving IC50 values below 1 μM .
  • Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties of related compounds revealed effective inhibition against Staphylococcus aureus and Escherichia coli, showcasing their potential as therapeutic agents for bacterial infections .

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